(S)-1-(quinolin-2-yl)ethan-1-amine
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Overview
Description
(S)-1-(quinolin-2-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(quinolin-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for chiral amines often involve:
Asymmetric Catalysis: Using chiral catalysts to ensure high enantioselectivity.
Biocatalysis: Employing enzymes to achieve the desired chirality.
Continuous Flow Chemistry: Enhancing efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(quinolin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a drug candidate.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(quinolin-2-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(quinolin-2-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
Quinoline Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-1-(quinolin-2-yl)ethan-1-amine is unique due to its specific chirality and the presence of the quinoline ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1S)-1-quinolin-2-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
OSJLYUIRCUMENX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2C=C1)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
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